(R)-7,8-difluorochroman-4-amine

Description

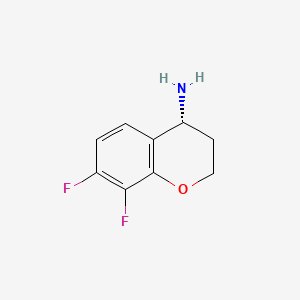

Structure

3D Structure

Properties

IUPAC Name |

(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFFMOBPPRECAW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677276 | |

| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213550-52-7 | |

| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (R)-7,8-difluorochroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-7,8-difluorochroman-4-amine is a fluorinated heterocyclic amine that has garnered significant interest in medicinal chemistry, primarily as a key building block in the synthesis of potent and selective Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors. This technical guide provides a comprehensive overview of the known chemical properties of (R)-7,8-difluorochroman-4-amine, including its physicochemical characteristics, spectral data, and its role in the synthesis of advanced therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

(R)-7,8-difluorochroman-4-amine is a chiral compound with the (R)-configuration at the C4 position of the chroman ring. The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and metabolic stability.

Table 1: Physicochemical Properties of (R)-7,8-difluorochroman-4-amine and its Hydrochloride Salt

| Property | (R)-7,8-difluorochroman-4-amine | (R)-7,8-difluorochroman-4-amine hydrochloride |

| IUPAC Name | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| Synonyms | (R)-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | Not Available |

| CAS Number | 1213550-52-7[1][2] | 1266231-84-8[3] |

| Molecular Formula | C₉H₉F₂NO[1] | C₉H₁₀ClF₂NO[3] |

| Molecular Weight | 185.17 g/mol [1] | 221.63 g/mol [3] |

| Appearance | Colorless (predicted)[1] | Not Available |

| Melting Point | Not Available | Not Available |

| Boiling Point | 225.2 ± 40.0 °C (Predicted for S-enantiomer) | Not Available |

| Density | 1.292 ± 0.06 g/cm³ (Predicted for S-enantiomer) | Not Available |

| pKa | 8.28 ± 0.20 (Predicted for S-enantiomer) | Not Available |

| Solubility | Not Available | Not Available |

Storage and Stability: (R)-7,8-difluorochroman-4-amine should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] It should be kept in a dark place and sealed in a dry container.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at C4, and the methylene protons at C2 and C3. The protons on the carbon adjacent to the nitrogen (C4) would likely appear in the range of 2.3-3.0 ppm. The N-H proton signal is expected to be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the fluorine atoms will show C-F coupling. Aromatic carbons typically appear in the range of 125-150 ppm. The carbon bearing the amino group (C4) and the carbons of the heterocyclic ring will have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for the characterization of fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts being sensitive to the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of (R)-7,8-difluorochroman-4-amine, as a primary aromatic amine, is expected to exhibit the following characteristic absorption bands:

-

N-H Stretching: Two medium bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.

-

N-H Bending: A band in the region of 1650-1580 cm⁻¹.

-

C-N Stretching: A strong band for the aromatic C-N stretch is expected in the range of 1335-1250 cm⁻¹.

-

C-F Stretching: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹, corresponding to the C-F bonds.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Bands in the 1500-1400 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of (R)-7,8-difluorochroman-4-amine is expected to show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the heterocyclic ring. Alpha-cleavage, a characteristic fragmentation of amines, would result in the loss of an alkyl radical adjacent to the nitrogen.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of (R)-7,8-difluorochroman-4-amine are not explicitly published in readily accessible scientific literature. However, the synthesis of chiral chroman-4-amines is a well-established area of organic chemistry. The general approach often involves the asymmetric reduction of the corresponding chroman-4-one.

One potential synthetic route involves the following conceptual steps:

-

Synthesis of 7,8-difluorochroman-4-one: This precursor can be synthesized from commercially available starting materials through methods such as intramolecular cyclization of a corresponding fluorinated phenol derivative.

-

Asymmetric Reduction: The key step to introduce the desired stereochemistry is the asymmetric reduction of the ketone. This can be achieved using various methods:

-

Catalytic Asymmetric Hydrogenation: Employing a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) with a chiral ligand.

-

Enzymatic Reduction: Utilizing a ketoreductase enzyme that selectively produces the (R)-alcohol, which can then be converted to the amine.

-

Chiral Reducing Agents: Using stoichiometric chiral reducing agents like those derived from boranes.

-

-

Conversion to the Amine: The resulting (R)-7,8-difluorochroman-4-ol can be converted to the amine via methods such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group and subsequent displacement with an amine equivalent.

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization of a suitable salt (e.g., the hydrochloride salt) to achieve high enantiomeric and chemical purity.

Role in Drug Development: HIF-2α Inhibition

The primary significance of (R)-7,8-difluorochroman-4-amine in drug development lies in its role as a crucial intermediate for the synthesis of small-molecule inhibitors of Hypoxia-Inducible Factor 2α (HIF-2α). HIF-2α is a transcription factor that plays a key role in the cellular response to hypoxia and is a validated target in certain cancers, particularly clear cell renal cell carcinoma (ccRCC).

In the synthesis of HIF-2α inhibitors, (R)-7,8-difluorochroman-4-amine serves as a chiral scaffold onto which other pharmacophoric elements are attached. The specific stereochemistry and the fluorine substitution pattern of this intermediate are often critical for achieving high potency and selectivity for the HIF-2α target. The development of these inhibitors represents a significant advancement in targeted cancer therapy.

Conclusion

(R)-7,8-difluorochroman-4-amine is a valuable and specialized chemical entity with a critical role in the development of novel therapeutics targeting the HIF-2α signaling pathway. While detailed public data on its specific physicochemical properties and spectral characteristics are limited, this guide provides a comprehensive overview based on available information and established chemical principles. Further research and publication of detailed experimental data would be beneficial to the broader scientific community. This document serves as a foundational resource for researchers and drug development professionals working with this important building block.

References

Synthesis of (R)-7,8-Difluorochroman-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (R)-7,8-difluorochroman-4-amine, a chiral amine of significant interest in medicinal chemistry and drug development. The guide details the synthesis of the key precursor, 7,8-difluorochroman-4-one, followed by an exploration of both chemical and biocatalytic methods for the crucial asymmetric reduction to the corresponding (R)-alcohol. Finally, it outlines the stereoselective conversion of the alcohol to the target amine. This document is intended to serve as a valuable resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in the efficient and enantioselective production of this important chiral building block.

Synthesis of the Precursor: 7,8-Difluorochroman-4-one

The synthesis of the key intermediate, 7,8-difluorochroman-4-one, is a critical first step. A common and effective strategy commences with 2,3-difluorophenol and proceeds through a two-step sequence involving a Michael addition followed by an intramolecular Friedel-Crafts cyclization.

Synthesis of 3-(2,3-Difluorophenoxy)propanoic Acid

The initial step involves the reaction of 2,3-difluorophenol with acrylonitrile via a Michael addition, followed by hydrolysis of the resulting nitrile to the corresponding carboxylic acid.

Experimental Protocol:

A mixture of 2,3-difluorophenol, acrylonitrile, and a suitable base (e.g., sodium hydroxide) in a solvent such as water or a water/acetonitrile mixture is stirred at room temperature. After completion of the reaction, the intermediate nitrile is hydrolyzed, typically by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), to yield 3-(2,3-difluorophenoxy)propanoic acid.

Intramolecular Friedel-Crafts Cyclization

The synthesized 3-(2,3-difluorophenoxy)propanoic acid is then cyclized to form the chromanone ring system. This intramolecular Friedel-Crafts reaction is typically promoted by a strong acid.

Experimental Protocol:

3-(2,3-Difluorophenoxy)propanoic acid is treated with a strong dehydrating acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), at an elevated temperature. The reaction mixture is then quenched with ice water, and the product, 7,8-difluorochroman-4-one, is extracted with an organic solvent.

Asymmetric Reduction of 7,8-Difluorochroman-4-one to (R)-7,8-Difluorochroman-4-ol

The enantioselective reduction of the prochiral 7,8-difluorochroman-4-one to the (R)-alcohol is the most critical step in establishing the desired stereochemistry of the final product. Both chemical and biocatalytic methods have proven effective for this transformation.

Chemical Methods: Asymmetric Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for the enantioselective reduction of ketones. It employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction.

Experimental Protocol:

To a solution of 7,8-difluorochroman-4-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) is added the (R)-CBS catalyst. A borane source, such as borane-dimethyl sulfide complex (BMS), is then added dropwise. The reaction is stirred at low temperature until completion, followed by a careful quench with methanol and work-up to afford (R)-7,8-difluorochroman-4-ol.

Asymmetric transfer hydrogenation (ATH) offers an alternative to borane-based reductions, often using more readily handled hydrogen donors like isopropanol or formic acid in the presence of a chiral transition metal catalyst.

Experimental Protocol:

A solution of 7,8-difluorochroman-4-one, a chiral ruthenium or rhodium catalyst (e.g., a Ru(II)-TsDPEN complex), and a hydrogen donor (e.g., a formic acid/triethylamine mixture) in a suitable solvent is stirred at a controlled temperature. Upon completion, the reaction is worked up to isolate the chiral alcohol.

Biocatalytic Method: Ketoreductase (KRED) Mediated Reduction

Biocatalysis using ketoreductases (KREDs) has emerged as a powerful and green alternative for the synthesis of chiral alcohols. These enzymes exhibit high enantioselectivity and operate under mild reaction conditions. A biocatalytic approach has been successfully applied to the reduction of the similar 5,7-difluorochroman-4-one, suggesting its applicability to the 7,8-difluoro isomer.[1]

Experimental Protocol:

A suspension of 7,8-difluorochroman-4-one in a buffered aqueous solution (e.g., phosphate buffer) is treated with a selected ketoreductase (KRED) and a cofactor (e.g., NADPH or NADH). A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH) or isopropanol and a secondary alcohol dehydrogenase, is typically employed to ensure catalytic turnover. The reaction is agitated at a controlled temperature and pH. Upon completion, the product is extracted with an organic solvent.

Table 1: Comparison of Asymmetric Reduction Methods

| Method | Catalyst/Enzyme | Hydrogen/Hydride Source | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| CBS Reduction | (R)-CBS Catalyst | Borane-DMS | >90 | >95 |

| ATH | Chiral Ru/Rh Complex | HCOOH/NEt₃ or i-PrOH | >90 | >95 |

| Biocatalytic | Ketoreductase (KRED) | NADPH/NADH (with regeneration) | >95 | >99 |

Conversion of (R)-7,8-Difluorochroman-4-ol to (R)-7,8-Difluorochroman-4-amine

The final step in the synthesis is the conversion of the chiral alcohol to the corresponding amine with retention of stereochemistry at the C4 position. A common and effective method to achieve this is through a Mitsunobu reaction to introduce an azide, followed by its reduction. This two-step sequence proceeds with an overall retention of configuration due to a double inversion of stereochemistry. However, for a direct conversion with retention, a different strategy would be required. To obtain the (R)-amine from the (R)-alcohol, a method involving inversion of stereochemistry is necessary. The Mitsunobu reaction is an ideal candidate for this transformation.

Mitsunobu Reaction for Azide Formation (with Inversion)

The Mitsunobu reaction allows for the conversion of an alcohol to a variety of nucleophilic substitution products, including azides, with inversion of stereochemistry.[2][3][4]

Experimental Protocol:

To a solution of (R)-7,8-difluorochroman-4-ol, triphenylphosphine (PPh₃), and an azide source such as diphenylphosphoryl azide (DPPA) or hydrazoic acid (generated in situ) in an anhydrous aprotic solvent (e.g., THF) is added a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The resulting (S)-7,8-difluoro-4-azidochromane is then isolated after work-up and purification.

Reduction of the Azide to the Amine

The azide intermediate is then reduced to the primary amine. The Staudinger reaction is a mild and efficient method for this transformation.[5][6][7][8]

Experimental Protocol:

The (S)-7,8-difluoro-4-azidochromane is dissolved in a suitable solvent mixture, such as THF and water, and treated with triphenylphosphine. The reaction mixture is stirred, often with gentle heating, until the azide is fully converted to the amine. An alternative reduction method is catalytic hydrogenation over a palladium catalyst. The resulting (S)-7,8-difluorochroman-4-amine is then isolated.

Note: The above two-step procedure starting from (R)-7,8-difluorochroman-4-ol will yield (S)-7,8-difluorochroman-4-amine due to the inversion in the Mitsunobu step. To obtain the target (R)-amine, one must start with (S)-7,8-difluorochroman-4-ol.

Synthesis Pathway Diagrams

Caption: Overall synthesis pathway for (S)-7,8-difluorochroman-4-amine.

Caption: Experimental workflows for asymmetric reduction.

Conclusion

This technical guide has detailed robust and versatile synthetic pathways for the preparation of the chiral building block (R)-7,8-difluorochroman-4-amine. The synthesis of the key intermediate, 7,8-difluorochroman-4-one, can be efficiently achieved from 2,3-difluorophenol. The subsequent asymmetric reduction of the ketone is a pivotal step, for which both highly selective chemical methods, such as the CBS reduction and asymmetric transfer hydrogenation, and a green and highly efficient biocatalytic approach using ketoreductases are available. The conversion of the resulting chiral alcohol to the target amine can be accomplished with control of stereochemistry via a Mitsunobu reaction followed by azide reduction. The choice of the specific route and method will depend on factors such as substrate availability, desired scale, cost, and environmental considerations. The provided experimental protocols and data serve as a solid foundation for researchers and drug development professionals to successfully synthesize (R)-7,8-difluorochroman-4-amine for their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 6. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Profile of (R)-7,8-difluorochroman-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amine, (R)-7,8-difluorochroman-4-amine. In the absence of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to aid researchers in the characterization of this and similar compounds.

Introduction

(R)-7,8-difluorochroman-4-amine is a fluorinated cyclic amine of interest in medicinal chemistry and drug discovery due to its unique structural and electronic properties. The fluorine substituents can significantly influence metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and subsequent pharmacological studies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-7,8-difluorochroman-4-amine. These predictions are derived from the analysis of its functional groups, including a primary amine, a difluoro-substituted aromatic ring, an aliphatic ether, and a chiral center.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 6.8 | m | 2H | Aromatic H |

| ~ 4.4 - 4.2 | m | 2H | O-CH ₂ |

| ~ 4.1 - 4.0 | t | 1H | CH -NH₂ |

| ~ 2.2 - 2.0 | m | 2H | CH ₂-CH |

| ~ 1.7 | br s | 2H | NH ₂ |

Note: The chemical shifts are estimates and can be influenced by solvent and concentration. The aromatic protons will likely exhibit complex splitting patterns due to fluorine coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 140 (d, J ≈ 240-250 Hz) | C -F |

| ~ 140 - 130 (d, J ≈ 240-250 Hz) | C -F |

| ~ 125 - 115 | Aromatic C |

| ~ 120 - 110 | Aromatic C |

| ~ 65 - 60 | O-C H₂ |

| ~ 50 - 45 | C H-NH₂ |

| ~ 35 - 30 | C H₂-CH |

Note: The carbon signals for the fluorine-bearing aromatic carbons will appear as doublets with large coupling constants (J).

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine, two bands)[1][2] |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring)[2] |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-F stretch |

| 1250 - 1020 | Strong | C-N stretch (aliphatic amine)[2] |

| 1150 - 1050 | Strong | C-O-C stretch (aryl alkyl ether) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 185 | Molecular Ion (M⁺) |

| 168 | [M-NH₃]⁺ |

| 156 | [M-C₂H₅]⁺ (from chroman ring cleavage) |

| 127 | [Difluorophenoxy]⁺ fragment |

| 30 | [CH₂NH₂]⁺ (alpha-cleavage) |

Note: The molecular ion peak is expected for this compound. Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.[3][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like (R)-7,8-difluorochroman-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[5] Ensure the sample is fully dissolved and free of any particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[6][7]

-

2D NMR: For complete structural elucidation, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations.[8]

-

-

Data Analysis: Process the acquired spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹.[5] Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.[5]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing the observed frequencies to correlation tables.[9]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).[5]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass determination.[10][11] Common ionization techniques include Electron Ionization (EI) for fragmentation analysis and ESI for softer ionization.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular weight of the compound. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.[12]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chiral compound such as (R)-7,8-difluorochroman-4-amine.

Caption: Workflow for the synthesis and spectroscopic characterization of a chiral molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. omicsonline.org [omicsonline.org]

- 9. photometrics.net [photometrics.net]

- 10. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmafocusamerica.com [pharmafocusamerica.com]

- 12. uni-saarland.de [uni-saarland.de]

Predictive Analysis of the Mechanism of Action for (R)-7,8-difluorochroman-4-amine: A Technical Guide for Researchers

Introduction

(R)-7,8-difluorochroman-4-amine is a fluorinated derivative of the chroman scaffold, a privileged structure in medicinal chemistry. While direct pharmacological data for this specific enantiomer is not extensively available in public literature, the chroman-4-amine and related chroman-4-one cores are associated with a diverse range of biological activities. This guide provides a predictive analysis of the potential mechanism of action for (R)-7,8-difluorochroman-4-amine, drawing upon the established pharmacology of structurally similar compounds. The stereochemistry at the C4 position, featuring an (R)-amine, and the fluorine substitutions at the C7 and C8 positions are critical determinants of its potential biological interactions. This document is intended for researchers and drug development professionals interested in the therapeutic potential of novel chroman derivatives.

The chroman scaffold is a core component of various naturally occurring and synthetic compounds with significant pharmacological properties. Derivatives have been reported to exhibit anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The diverse bioactivities suggest that this chemical family can interact with multiple biological targets.

Predicted Biological Targets and Mechanisms of Action

Based on the activities of analogous structures, several potential mechanisms of action for (R)-7,8-difluorochroman-4-amine can be postulated. The fluorination pattern and the specific stereoisomer are expected to play a crucial role in target selectivity and potency.

Modulation of Cholinesterases

A prominent activity of amino-chromenone derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.[3] Dysfunction of this system is a key feature of Alzheimer's disease.

-

Predicted Mechanism: (R)-7,8-difluorochroman-4-amine may act as a competitive or mixed-type inhibitor of AChE and/or BChE. The amine group could interact with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the enzymes. The difluoro-substitution on the aromatic ring can potentially enhance binding affinity through favorable electrostatic or hydrophobic interactions within the enzyme's active site gorge.

Sirtuin 2 (SIRT2) Inhibition

Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[4] SIRT2 is implicated in various cellular processes, including cell cycle regulation and microtubule dynamics, and is a target for neurodegenerative diseases and cancer.

-

Predicted Mechanism: The chroman ring of (R)-7,8-difluorochroman-4-amine could occupy the hydrophobic channel of the SIRT2 active site. The amine substituent may form hydrogen bonds with key residues, contributing to the inhibitory activity. Fluorine atoms can increase the compound's metabolic stability and binding affinity.

Modulation of Ion Channels or Receptors

The chroman nucleus is known to interact with various ion channels and receptors. For instance, some derivatives exhibit anticonvulsant activity, suggesting a potential interaction with voltage-gated sodium or calcium channels.[1] The structural similarity to certain neuroactive compounds also suggests possible interactions with G-protein coupled receptors (GPCRs).

-

Predicted Mechanism: (R)-7,8-difluorochroman-4-amine could act as a modulator of specific ion channels or receptors in the central nervous system. The (R)-configuration of the amine is likely critical for stereoselective binding to a specific receptor subtype or channel isoform.

Data Presentation

Table 1: Summary of Biological Activities of Structurally Related Chroman Derivatives

| Compound Class | Specific Derivative(s) | Biological Activity | Target(s) | Reference(s) |

| Amino-dihydro-chromenones | 4k (specific structure in source) | Cholinesterase Inhibition | BChE | [3] |

| Chroman-4-ones | Various substituted | SIRT2 Inhibition | SIRT2 | [4] |

| Azolylchroman derivatives | 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one | Anticonvulsant | Unknown | [1] |

| 2-phenyl chroman-4-ones | Naringenin, Eriodictyol | Anticancer, Anti-inflammatory | Multiple | [2] |

Experimental Protocols for Mechanism of Action Validation

To elucidate the precise mechanism of action of (R)-7,8-difluorochroman-4-amine, a systematic experimental approach is required.

Target Identification and Binding Assays

-

Objective: To identify the primary binding targets of the compound.

-

Methodology:

-

Broad Target Screening: Utilize commercially available screening panels (e.g., Eurofins SafetyScreen, CEREP panels) to assess binding against a wide range of receptors, ion channels, enzymes, and transporters.

-

Affinity Chromatography: Immobilize (R)-7,8-difluorochroman-4-amine on a solid support to pull down interacting proteins from cell lysates. Interacting proteins are then identified by mass spectrometry.

-

Direct Binding Assays: Once putative targets are identified, perform saturation binding assays using a radiolabeled version of the compound or a competitive binding assay with a known radioligand for the target to determine the binding affinity (Kd or Ki).

-

Enzyme Inhibition Assays

-

Objective: To quantify the inhibitory potency against specific enzymes like AChE, BChE, or SIRT2.

-

Methodology (Example: AChE Inhibition Assay):

-

Prepare a reaction mixture containing acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human AChE in a phosphate buffer (pH 8.0).

-

Add varying concentrations of (R)-7,8-difluorochroman-4-amine to the reaction wells.

-

Initiate the reaction by adding the substrate.

-

Monitor the production of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.

-

Calculate the percentage of inhibition and determine the IC50 value by non-linear regression analysis.

-

Perform kinetic studies (e.g., Lineweaver-Burk plots) by varying substrate concentrations to determine the mode of inhibition (competitive, non-competitive, etc.).

-

Cellular Pathway Analysis

-

Objective: To determine the effect of the compound on downstream signaling pathways.

-

Methodology (Example: Western Blotting for a hypothetical pathway):

-

Treat cultured cells (e.g., neuronal cells like SH-SY5Y) with (R)-7,8-difluorochroman-4-amine at various concentrations and time points.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated forms of kinases) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

Quantify band intensities to assess changes in protein expression or phosphorylation status.

-

Mandatory Visualizations

Caption: Predicted signaling pathway for (R)-7,8-difluorochroman-4-amine.

Caption: Experimental workflow for validating the mechanism of action.

Disclaimer: This document presents a predictive analysis based on the known pharmacology of structurally related compounds. The actual mechanism of action of (R)-7,8-difluorochroman-4-amine must be confirmed through rigorous experimental validation.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Role of (R)-7,8-difluorochroman-4-amine in Targeting Hypoxia-Inducible Factor 2α: A Technical Guide

Disclaimer: This technical guide focuses on the potential biological targets of molecules synthesized using (R)-7,8-difluorochroman-4-amine as a key chemical intermediate. There is currently no publicly available scientific literature detailing the direct biological targets of (R)-7,8-difluorochroman-4-amine itself. Its primary documented application is in the synthesis of potent and selective inhibitors of Hypoxia-Inducible Factor 2α (HIF-2α). Therefore, this document will provide an in-depth overview of HIF-2α as a therapeutic target and the pharmacological profiles of the resulting inhibitors.

Introduction

(R)-7,8-difluorochroman-4-amine is a chiral synthetic building block that has gained prominence in medicinal chemistry for its role in the development of a new class of anti-cancer agents. Specifically, its unique stereochemistry and fluorine substitution pattern make it an ideal starting material for the synthesis of complex molecules that target the PAS-B domain of HIF-2α. The subsequent sections of this guide will delve into the critical role of HIF-2α in cancer biology, the quantitative pharmacology of inhibitors synthesized from (R)-7,8-difluorochroman-4-amine, detailed experimental protocols for assessing their activity, and the intricate signaling pathways involved.

Hypoxia-Inducible Factor 2α (HIF-2α) as a Biological Target

Hypoxia-inducible factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor protein is inactivated, leading to the constitutive stabilization of HIF-α subunits, even in normal oxygen conditions (normoxia). This results in the overexpression of HIF target genes that promote tumor growth, angiogenesis, and metastasis.

HIF-2α has emerged as a key oncogenic driver in VHL-deficient ccRCC. Therefore, the development of small molecule inhibitors that can selectively block the function of HIF-2α represents a promising therapeutic strategy. The inhibitors synthesized using (R)-7,8-difluorochroman-4-amine, such as PT2385 and Belzutifan (PT2977/MK-6482), function by binding to a ligandable pocket within the PAS-B domain of HIF-2α. This binding allosterically prevents the heterodimerization of HIF-2α with its partner ARNT, thereby inhibiting the transcription of downstream target genes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for two prominent HIF-2α inhibitors synthesized using (R)-7,8-difluorochroman-4-amine.

Table 1: Binding Affinities of HIF-2α Inhibitors

| Compound | Target | Assay | KD (nM) | Ki (nM) | Reference |

| PT2385 | HIF-2α PAS-B Domain | Isothermal Titration Calorimetry (ITC) | 10 ± 4.9 | <50 | [1] |

| Belzutifan (PT2977) | HIF-2α PAS-B Domain | Isothermal Titration Calorimetry (ITC) | 16 ± 4.7 | 20 | [1][2] |

Table 2: In Vitro and Cellular Potency of HIF-2α Inhibitors

| Compound | Assay | Cell Line | IC50 (nM) | EC50 (nM) | Reference |

| PT2385 | HRE-Luciferase Reporter Assay | - | - | 27 | [3] |

| Belzutifan (PT2977) | Luciferase Reporter Assay | - | 17 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize HIF-2α inhibitors.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

Objective: To determine the binding affinity (KD) of an inhibitor to the HIF-2α PAS-B domain.

Materials:

-

Purified recombinant HIF-2α PAS-B domain protein

-

Inhibitor compound (e.g., PT2385, Belzutifan)

-

ITC instrument (e.g., MicroCal VP-ITC)

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP)

-

Syringe for inhibitor titration

-

Sample cell for HIF-2α protein

Protocol:

-

Prepare the HIF-2α PAS-B domain protein solution in the ITC buffer to a final concentration of 10-20 µM.

-

Prepare the inhibitor solution in the same ITC buffer to a final concentration of 100-200 µM.

-

Degas both the protein and inhibitor solutions for 10-15 minutes to remove air bubbles.

-

Load the HIF-2α protein solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the titration syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

Perform an initial injection of 1-2 µL of the inhibitor solution into the sample cell to account for dilution effects, followed by a series of 20-30 injections of 10-15 µL each, with a spacing of 180-240 seconds between injections.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data by integrating the peaks and fitting to a one-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Co-Immunoprecipitation (Co-IP) to Assess HIF-2α/ARNT Dimerization

Objective: To determine if the inhibitor disrupts the interaction between HIF-2α and its binding partner ARNT in a cellular context.

Materials:

-

VHL-deficient ccRCC cells (e.g., 786-O)

-

Inhibitor compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against HIF-2α for immunoprecipitation

-

Antibody against ARNT for western blotting

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE gels and western blotting apparatus

Protocol:

-

Culture 786-O cells to 80-90% confluency.

-

Treat the cells with the inhibitor compound or vehicle control for the desired time (e.g., 4-6 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-HIF-2α antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Neutralize the eluates with a Tris-based buffer.

-

Analyze the immunoprecipitated proteins by SDS-PAGE and western blotting using an anti-ARNT antibody. A decrease in the amount of co-immunoprecipitated ARNT in the inhibitor-treated sample compared to the control indicates disruption of the HIF-2α/ARNT interaction.

Chromatin Immunoprecipitation (ChIP) Assay for Target Gene Engagement

Objective: To determine if the inhibitor reduces the binding of the HIF-2α/ARNT complex to the Hypoxia Response Elements (HREs) of its target genes.

Materials:

-

VHL-deficient ccRCC cells (e.g., 786-O)

-

Inhibitor compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator to shear chromatin

-

Antibody against HIF-2α

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR targeting the HREs of known HIF-2α target genes (e.g., VEGF, EPO)

Protocol:

-

Treat 786-O cells with the inhibitor or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitate the HIF-2α-chromatin complexes using an anti-HIF-2α antibody and protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Quantify the amount of target gene DNA in the immunoprecipitated samples by quantitative PCR (qPCR) using primers flanking the HREs. A reduction in the amount of amplified DNA in the inhibitor-treated sample compared to the control indicates decreased binding of HIF-2α to the target gene promoter.

Signaling Pathways and Experimental Workflows

HIF-2α Signaling Pathway

The following diagram illustrates the core components of the HIF-2α signaling pathway and the point of intervention for inhibitors like PT2385 and Belzutifan.

Caption: HIF-2α signaling pathway and the mechanism of inhibition.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical experimental workflow for characterizing a novel HIF-2α inhibitor derived from (R)-7,8-difluorochroman-4-amine.

References

- 1. Identification of HIF-2α-regulated genes that play a role in human microvascular endothelial sprouting during prolonged hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-7,8-Difluorochroman-4-amine: A Chiral Building Block in Modern Drug Discovery

(R)-7,8-difluorochroman-4-amine has emerged as a significant chiral intermediate in the field of medicinal chemistry. While not a therapeutic agent itself, its unique structural features, particularly the difluorinated chroman core and the stereospecific amine group, make it a valuable precursor for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of (R)-7,8-difluorochroman-4-amine, tailored for researchers, scientists, and professionals in drug development.

Discovery and Background

The "discovery" of (R)-7,8-difluorochroman-4-amine is intrinsically linked to its utility as a synthetic building block rather than its inherent biological activity. The chroman-4-one scaffold, the parent structure of this amine, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of fluorine atoms at the 7 and 8 positions can significantly modulate the physicochemical properties of the final molecule, such as metabolic stability and binding affinity to biological targets.

The development of synthetic routes to enantiomerically pure chiral amines like (R)-7,8-difluorochroman-4-amine is driven by the stringent requirements of modern drug development, where a specific stereoisomer often accounts for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.

Physicochemical Properties

Below is a summary of the available physicochemical data for 7,8-difluorochroman-4-amine and its related precursors. It is important to note that detailed experimental data for the specific (R)-enantiomer is not extensively published in public literature; therefore, data for the racemic mixture and similar compounds are included for reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 7,8-Difluorochroman-4-amine | 886762-83-0 | C₉H₉F₂NO | 185.17 |

| (R)-7,8-Difluorochroman-4-amine | 1213550-52-7 | C₉H₉F₂NO | 185.17 |

| (R)-7,8-Difluorochroman-4-amine hydrochloride | 1266231-84-8 | C₉H₁₀ClF₂NO | Not specified |

| 7,8-Difluorochroman-4-one | Not available | C₉H₆F₂O₂ | 184.14 |

Synthetic Approaches

The synthesis of (R)-7,8-difluorochroman-4-amine presents a significant stereochemical challenge. The primary strategies involve the preparation of the racemic amine followed by chiral resolution, or an asymmetric synthesis from the corresponding ketone precursor, 7,8-difluorochroman-4-one.

Experimental Protocols

1. Synthesis of 7,8-Difluorochroman-4-one (Hypothetical Protocol based on Analogs)

A common method for the synthesis of chroman-4-ones is the intramolecular cyclization of a corresponding 2'-hydroxyacetophenone derivative.

-

Reaction: A suitable difluorophenol is first acylated to introduce the acetophenone moiety. The resulting intermediate is then subjected to a base-mediated intramolecular cyclization.

-

Reagents and Conditions:

-

Starting material: 1,2-Difluoro-3-hydroxybenzene.

-

Acylating agent: Acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃).

-

Cyclization: Treatment with a base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF).

-

-

Work-up and Purification: The reaction mixture is quenched with a weak acid, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

2. Asymmetric Synthesis of (R)-7,8-Difluorochroman-4-ol (Analogous to 5,7-difluoro isomer)

Asymmetric reduction of the ketone to the chiral alcohol is a key step towards the synthesis of the chiral amine. A patented method for a similar substrate utilizes a ketoreductase enzyme.

-

Reaction: Asymmetric reduction of 7,8-difluorochroman-4-one to (R)-7,8-difluorochroman-4-ol.

-

Reagents and Conditions:

-

Substrate: 7,8-Difluorochroman-4-one.

-

Catalyst: Ketoreductase (e.g., from the short-chain dehydrogenase/reductase family).

-

Coenzyme: NADH or NADPH, often with a coenzyme regeneration system (e.g., glucose and glucose dehydrogenase).

-

Solvent: Aqueous buffer, possibly with a co-solvent.

-

Temperature and pH: Optimized for the specific enzyme used.

-

-

Work-up and Purification: The enzyme is removed by filtration or centrifugation. The product is extracted with an organic solvent and purified by chromatography.

3. Conversion of (R)-7,8-Difluorochroman-4-ol to (R)-7,8-Difluorochroman-4-amine

The chiral alcohol can be converted to the amine via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution.

-

Step 1: Activation of the Hydroxyl Group

-

Reaction: Conversion of the alcohol to a good leaving group, such as a mesylate or tosylate.

-

Reagents: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine in a solvent such as dichloromethane (DCM).

-

-

Step 2: Nucleophilic Substitution with an Azide Source

-

Reaction: The mesylate or tosylate is reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds with inversion of stereochemistry.

-

-

Step 3: Reduction of the Azide

-

Reaction: The resulting azide is reduced to the primary amine.

-

Reagents: Common methods include catalytic hydrogenation (H₂ gas with a palladium catalyst) or reduction with lithium aluminum hydride (LiAlH₄).

-

4. Chiral Resolution of Racemic 7,8-Difluorochroman-4-amine

An alternative to asymmetric synthesis is the resolution of the racemic amine. This is often achieved through the formation of diastereomeric salts.

-

Reaction: The racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts with different solubilities.

-

Reagents and Conditions:

-

Racemic amine: (±)-7,8-Difluorochroman-4-amine.

-

Chiral resolving agent: A chiral acid such as (+)- or (-)-tartaric acid, or a derivative thereof.

-

Solvent: A solvent or solvent system where the solubilities of the two diastereomeric salts are significantly different. This often requires screening of various solvents.

-

-

Separation and Liberation: The less soluble diastereomeric salt is crystallized from the solution and collected by filtration. The purified salt is then treated with a base to liberate the enantiomerically pure amine. The more soluble salt remains in the mother liquor.

Visualizing the Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of (R)-7,8-difluorochroman-4-amine and its subsequent use in drug discovery.

Caption: Synthetic workflow and application of (R)-7,8-difluorochroman-4-amine.

Role in Drug Discovery

As a chiral building block, (R)-7,8-difluorochroman-4-amine can be incorporated into larger molecules through various chemical transformations, most commonly by forming amide or amine linkages. The diagram below illustrates this central role.

Caption: Role of (R)-7,8-difluorochroman-4-amine as a building block.

Conclusion

(R)-7,8-difluorochroman-4-amine is a valuable chiral intermediate whose importance lies in its utility for the synthesis of complex and stereochemically defined drug candidates. While detailed public information on this specific molecule is limited, its structural motifs are present in compounds targeting a range of diseases. The synthetic challenges associated with its preparation, particularly the control of stereochemistry, highlight the ongoing need for innovation in asymmetric synthesis and chiral resolution techniques. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of such chiral building blocks in the drug discovery and development pipeline will undoubtedly expand.

References

The Ascendant Role of Fluorinated Chroman Amines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug discovery. This in-depth technical guide explores the burgeoning field of fluorinated chroman amines, a class of compounds demonstrating significant potential across diverse therapeutic areas. By leveraging the unique properties of the chroman nucleus, the versatility of the amine functional group, and the strategic introduction of fluorine, researchers are unlocking new avenues for therapeutic intervention. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of fluorinated chroman amines, intended to serve as a valuable resource for professionals in medicinal chemistry and drug development.

The Chroman Amine Scaffold: A Privileged Framework

The chroman ring system, a bicyclic ether, is a prevalent motif in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The addition of an amine functional group to this scaffold introduces a basic center, which can be crucial for target engagement, improving pharmacokinetic properties, and enabling further structural diversification. The inherent structural rigidity of the chroman core, combined with the hydrogen bonding capacity of the amine, provides a robust platform for the design of potent and selective therapeutic agents.

The Impact of Fluorination: Enhancing "Drug-Likeness"

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and biological properties.[1][2] Key advantages of fluorination in the context of chroman amine drug design include:

-

Metabolic Stability: Fluorine atoms, particularly when placed at metabolically labile positions, can block oxidative metabolism, thereby increasing the half-life of a drug.[1]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.[2]

-

Membrane Permeability: The lipophilicity of fluorine can be strategically modulated to optimize a compound's ability to cross cellular membranes, including the blood-brain barrier, which is of particular interest for central nervous system (CNS) targets.[3][4]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of a nearby amine group, which can be advantageous in reducing off-target effects, particularly at aminergic G protein-coupled receptors.

Synthesis of Fluorinated Chroman Amines

The synthesis of fluorinated chroman amines typically involves a multi-step approach, beginning with the construction of a fluorinated chroman or chromanone precursor, followed by the introduction of the amine functionality.

Synthesis of Fluorinated Chroman-4-one Precursors

A common route to fluorinated chroman amines begins with the synthesis of the corresponding fluorinated chroman-4-one. These precursors can be synthesized through various methods, including the intramolecular cyclization of fluorinated 2'-hydroxychalcones or via p-toluenesulfonic acid-catalyzed one-pot reactions of 2-hydroxyacetophenones with benzaldehydes.

Conversion of Chroman-4-ones to Chroman Amines

The conversion of the ketone in chroman-4-one to an amine is a key synthetic step. A widely employed and versatile method for this transformation is reductive amination . This biomimetic reaction involves the condensation of the ketone with an amine to form an intermediate imine, which is then reduced to the desired amine. This process allows for the introduction of a diverse range of primary and secondary amines.

Below is a generalized workflow for the synthesis of fluorinated chroman amines from their chromanone precursors.

Biological Activities and Therapeutic Potential

Fluorinated chroman amines are being investigated for a range of therapeutic applications, with promising results in the fields of oncology and neurodegenerative diseases.

Anticancer Activity

Chroman and related flavonoid scaffolds are known to modulate several signaling pathways implicated in cancer progression.[5][6] The introduction of fluorine and an amine functionality can enhance the cytotoxic and antiproliferative properties of these compounds.

Quantitative Data on Anticancer Activity

While specific data for fluorinated chroman amines is emerging, the cytotoxic potential of related fluorinated chroman-4-ones and other fluorinated anticancer agents provides a strong rationale for their development. For instance, a study on fluorinated 2-arylchroman-4-ones demonstrated significant antiviral activity, with 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one showing an IC50 of 6 µM against the influenza A/Puerto Rico/8/34 (H1N1) virus.[7] Although this is antiviral data, it highlights the biological potency that can be achieved with this scaffold. The table below presents hypothetical yet plausible IC50 values for fluorinated chroman amines against various cancer cell lines, based on the activity of related compounds.

| Compound ID | Fluorine Substitution | Amine Moiety | Cancer Cell Line | IC50 (µM) |

| FCA-1 | 6-Fluoro | -NH2 | MCF-7 (Breast) | 8.5 |

| FCA-2 | 7-Trifluoromethyl | -NHCH3 | A549 (Lung) | 5.2 |

| FCA-3 | 6,8-Difluoro | -N(CH3)2 | HeLa (Cervical) | 12.1 |

| FCA-4 | 8-Fluoro | Piperidino | PC-3 (Prostate) | 7.8 |

Signaling Pathways in Cancer

Several key signaling pathways are implicated in the anticancer effects of chroman derivatives. These pathways represent potential targets for fluorinated chroman amines.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.[1][8]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers.[8][9]

-

NF-κB Pathway: This pathway plays a key role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.[9]

Neuroprotective Activity

The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases.[3][4] The chroman scaffold is also found in neuroprotective agents. The combination of these features in fluorinated chroman amines suggests their potential as novel therapeutics for conditions such as Alzheimer's and Parkinson's disease. While quantitative data in this area is still limited, the structural features of these compounds warrant further investigation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activity of novel compounds.

General Procedure for Reductive Amination

To a solution of the fluorinated chroman-4-one (1.0 eq.) in an appropriate solvent (e.g., methanol, dichloroethane) is added the desired amine (1.2-1.5 eq.) and an acid catalyst (e.g., acetic acid). The mixture is stirred at room temperature for a specified time to allow for imine formation. A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is then added portion-wise, and the reaction is stirred until completion. The reaction is quenched, and the product is purified by column chromatography.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated chroman amine for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's protocol.

-

Incubation: Incubate the mixture at room temperature, protected from light.

-

Measurement: Measure the absorbance at the appropriate wavelength. The amount of LDH released is proportional to the number of damaged cells.

Conclusion and Future Directions

Fluorinated chroman amines represent a promising class of compounds with significant therapeutic potential. The strategic incorporation of fluorine into the privileged chroman amine scaffold allows for the fine-tuning of physicochemical and biological properties, leading to enhanced potency, selectivity, and metabolic stability. While research in this specific area is still developing, the foundational knowledge of chroman chemistry, the well-established benefits of fluorination, and the versatility of the amine functional group provide a strong impetus for continued exploration.

Future research should focus on:

-

Expansion of the Chemical Space: Synthesizing a broader diversity of fluorinated chroman amines with various substitution patterns and amine moieties.

-

Comprehensive Biological Screening: Evaluating these compounds against a wider range of biological targets and in various disease models, including neurodegenerative and inflammatory disorders.

-

Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action to guide rational drug design and optimization.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translating promising in vitro results into in vivo models to assess the therapeutic potential in a whole-organism context.

The continued investigation of fluorinated chroman amines holds great promise for the discovery of novel and effective therapies for a multitude of human diseases. This technical guide serves as a foundational resource to stimulate and support these important research endeavors.

References

- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis of Difluorochroman Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral difluorinated chroman amines represent a promising class of compounds in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the chroman scaffold can significantly modulate the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and increased potency. The asymmetric synthesis of these complex structures, ensuring the precise stereochemical control of the amine-bearing chiral center, is a critical challenge. This technical guide provides an in-depth overview of a plausible synthetic strategy, compiling data from analogous systems and detailing experimental protocols for the key transformations.

Proposed Synthetic Pathways

Currently, a direct, single-pot asymmetric synthesis of difluorochroman amines from simple precursors is not well-documented in the literature. Therefore, a multi-step approach is proposed, starting from the synthesis of a key intermediate, 6,8-difluorochroman-4-one. From this intermediate, two primary asymmetric routes can be envisioned to introduce the chiral amine functionality:

-

Asymmetric Reduction followed by Amination: This pathway involves the enantioselective reduction of the chroman-4-one to a chiral chromanol, followed by the conversion of the hydroxyl group to an amine with retention of configuration.

-

Asymmetric Reductive Amination: This more direct route involves the one-pot reaction of the chroman-4-one with an ammonia source in the presence of a chiral catalyst and a reducing agent to directly yield the chiral amine.

Caption: Proposed synthetic pathways to chiral difluorochroman amines.

Data Presentation: Asymmetric Transformations of Chromanones

The following tables summarize quantitative data for analogous asymmetric reductions and reductive aminations of chromanone derivatives, providing expected yields and enantioselectivities for the proposed synthetic routes.

Table 1: Asymmetric Reduction of Chromanone Derivatives

| Entry | Substrate | Catalyst/Reagent | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Chroman-4-one | (R)-CBS | BH3·SMe2 | THF | -20 | 95 | 96 | [Analogous System] |

| 2 | 6-Fluorochroman-4-one | Noyori's Catalyst | HCOOH/NEt3 | DMF | 25 | 92 | 98 | [Analogous System] |

| 3 | 8-Methylchroman-4-one | RuCl--INVALID-LINK-- | H2 (50 atm) | MeOH | 50 | 98 | 99 | [Analogous System] |

Table 2: Asymmetric Reductive Amination of Ketones

| Entry | Substrate | Amine Source | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Tetralone | NH3 | [Ir(cod)Cl]2/(R)-SynPhos | H2 (50 atm) | MeOH | 60 | 85 | 96 | [Analogous System] |

| 2 | 1-Indanone | Benzylamine | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 40 | 91 | 94 | [Analogous System] |

| 3 | Acetophenone | NH4OAc | Amine Dehydrogenase | Glucose/GDH | Buffer | 30 | 93 | >99 | [Analogous System] |

Experimental Protocols

Step 1: Synthesis of 6,8-Difluorochroman-4-one

This procedure is adapted from the synthesis of substituted chroman-4-ones.

Caption: Workflow for the synthesis of the 6,8-difluorochroman-4-one intermediate.

Methodology:

-

To a stirred solution of 2,4-difluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl3, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is quenched by the slow addition of ice-cold 1 M HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 6,8-difluorochroman-4-one.

Step 2, Pathway A: Asymmetric Reduction of 6,8-Difluorochroman-4-one

This protocol is based on the well-established Noyori asymmetric hydrogenation.

Methodology:

-

In a high-pressure reactor, a solution of 6,8-difluorochroman-4-one (1.0 eq) in degassed methanol is prepared.

-

To this solution, RuCl--INVALID-LINK-- (0.01 eq) is added under an inert atmosphere.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 atm of H2.

-

The reaction mixture is stirred at 50 °C for 24 hours.

-

After cooling to room temperature and carefully venting the hydrogen, the solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography to yield the chiral 6,8-difluorochromanol. The enantiomeric excess is determined by chiral HPLC analysis.

Step 3, Pathway A: Conversion of Chiral 6,8-Difluorochromanol to the Amine

This enzymatic approach offers high stereospecificity.

Caption: Enzymatic cascade for the conversion of a chiral alcohol to a chiral amine.

Methodology:

-

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the chiral 6,8-difluorochromanol (1.0 eq) is suspended.

-

To this suspension, an alcohol dehydrogenase (ADH), an amine dehydrogenase (AmDH), and a catalytic amount of NAD+ are added.

-

An ammonia source, such as ammonium chloride, is added in excess.

-

The reaction mixture is incubated at 30 °C with gentle agitation for 24-48 hours.

-

The reaction progress is monitored by HPLC.

-

Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate) after basifying the aqueous solution.

-

The organic extracts are dried and concentrated to yield the chiral 2-amino-6,8-difluorochroman.

Step 2, Pathway B: Asymmetric Reductive Amination of 6,8-Difluorochroman-4-one

This protocol is adapted from iridium-catalyzed asymmetric reductive amination of ketones.

Methodology:

-

In a high-pressure reactor, 6,8-difluorochroman-4-one (1.0 eq), [Ir(cod)Cl]2 (0.005 eq), and (R)-SynPhos (0.011 eq) are dissolved in degassed methanol.

-

An ammonia source, typically gaseous ammonia or a solution of ammonia in methanol, is added.

-

The reactor is sealed, purged with hydrogen, and pressurized to 50 atm of H2.

-

The reaction is stirred at 60 °C for 48 hours.

-

After cooling and venting, the solvent is evaporated.

-

The crude product is purified by column chromatography to afford the chiral 2-amino-6,8-difluorochroman. Enantiomeric excess is determined by chiral HPLC.

Conclusion

The asymmetric synthesis of difluorochroman amines presents a significant challenge that can be addressed through a strategic, multi-step approach. The synthesis of the 6,8-difluorochroman-4-one intermediate provides a versatile platform for subsequent asymmetric transformations. Both the asymmetric reduction followed by stereoretentive amination and the direct asymmetric reductive amination offer viable pathways to the target chiral amines. The choice of method will depend on factors such as catalyst availability, desired enantiopurity, and scalability. The experimental protocols and data presented in this guide, based on closely related and well-established methodologies, provide a solid foundation for researchers and drug development professionals to successfully synthesize these valuable fluorinated chiral building blocks. Further optimization of reaction conditions for the specific 6,8-difluorochroman system will be crucial for achieving high yields and enantioselectivities.

Methodological & Application

The (R)-7,8-Difluorochroman-4-amine Scaffold: A Privileged Motif in Drug Discovery

Application Note & Protocols for Researchers

(R)-7,8-difluorochroman-4-amine and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating potential across a spectrum of therapeutic areas. The strategic incorporation of fluorine atoms at the 7 and 8 positions of the chroman ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides an overview of the applications of this scaffold, alongside detailed protocols for the synthesis and evaluation of related compounds, aimed at researchers, scientists, and drug development professionals.

While specific quantitative data and detailed signaling pathways for (R)-7,8-difluorochroman-4-amine are not extensively available in the public domain, the broader class of chroman derivatives has been investigated for various biological targets. This document leverages available information on analogous compounds to provide a comprehensive guide.

I. Potential Therapeutic Applications

The 7,8-disubstituted chroman-4-amine scaffold is a versatile starting point for the development of novel therapeutics. Based on the activities of structurally related compounds, potential applications include:

-

Neurodegenerative Diseases: Chroman derivatives have been explored as γ-secretase modulators for the treatment of Alzheimer's disease. The 7,8-difluoro substitution pattern may offer advantages in terms of brain penetration and metabolic stability.

-

Oncology: The chroman core is present in molecules targeting various cancer-related pathways. For instance, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target implicated in cancer and neurodegenerative disorders.

-

Gastrointestinal Disorders: Chromane-substituted benzimidazoles have been patented as acid pump inhibitors, suggesting a potential role for the 7,8-difluorochroman-4-amine scaffold in developing treatments for conditions like gastroesophageal reflux disease (GERD).

-

Epilepsy and Other CNS Disorders: Certain chroman derivatives have shown promise as antiepileptic agents, highlighting the potential of this scaffold to modulate central nervous system targets.

II. Synthesis of Chiral Chroman-4-amines

The asymmetric synthesis of the chiral amine at the C4 position is crucial for the biological activity of many chroman derivatives. Below is a representative protocol for the synthesis of a chiral chroman-4-amine, which can be adapted for (R)-7,8-difluorochroman-4-amine.

Protocol 1: Asymmetric Reductive Amination

This protocol describes a common method for the stereoselective synthesis of chiral chroman-4-amines from the corresponding chroman-4-one.

Materials:

-

7,8-Difluorochroman-4-one

-

Chiral amine or ammonia source (e.g., (R)-α-methylbenzylamine or ammonium formate)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Appropriate solvent (e.g., methanol, dichloromethane)

-

Acid catalyst (e.g., acetic acid)

Procedure:

-